Home > Products > Screening Compounds P107416 > N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide - 922033-85-0

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide

Catalog Number: EVT-2884214
CAS Number: 922033-85-0
Molecular Formula: C25H33N3O
Molecular Weight: 391.559
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one

Compound Description: This series of compounds were synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and X-ray diffraction []. The research focused on developing a fast and efficient synthetic route for these derivatives, utilizing a BiCl3-catalyzed imino Diels-Alder cycloaddition reaction.

Relevance: This compound shares a core tetrahydroquinoline structure with the target compound, N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide. Both compounds feature a pyrrolidin-2-one ring directly attached to the tetrahydroquinoline, although their substitution patterns and the presence of additional functional groups differ. []

2-{6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

Compound Description: This compound is a 1,2,3,4-tetrahydroisoquinoline derivative. It is mentioned as part of a patent focusing on the synthesis and potential medical applications of structurally related tetrahydroisoquinoline derivatives [].

Relevance: This compound, although classified as a tetrahydroisoquinoline, exhibits structural similarities to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide. Both compounds possess an N-substituted acetamide side chain and share a similar overall shape, despite the variation in the heterocyclic core and specific substituents. []

2-{6,7-dimethoxy-1-[2-(6-trifluoromethyl-pyridin-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

Compound Description: Similar to the previous compound, this molecule belongs to the 1,2,3,4-tetrahydroisoquinoline family and is included in the same patent for its potential pharmaceutical uses [].

Relevance: This compound exhibits similar structural features to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide. It shares the N-substituted acetamide side chain and displays a comparable three-dimensional arrangement despite differences in the specific heterocyclic core and substituent groups. []

Ethyl 4-[(4-oxo-2-propylquinazolin-3(4H)-yl)methyl]benzoate (3c)

Compound Description: This compound, ethyl 4-[(4-oxo-2-propylquinazolin-3(4H)-yl)methyl]benzoate, demonstrated significant antitumor activity against several human tumor cell lines, including melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29). Its potency was found to be even higher than the reference drug, 5-fluorouracil [].

Relevance: While structurally different from N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide, this compound belongs to the broader category of heterocyclic compounds with potential biological activities, particularly in the field of anticancer research. The presence of an aromatic ring system and an ester group in both compounds highlights the exploration of diverse chemical scaffolds for therapeutic applications. []

3-{2-[6-(pyrrolidin-1-yl-sulfonyl)-1,2,3,4-tetrahydroquinoline]-2-oxoethyl}-2-propylquinazolin--4(3H)-one (3e)

Compound Description: This compound displayed significant antitumor activity across a panel of human tumor cell lines, including melanoma, ovarian, renal, prostate, breast, and colon cancer. Notably, its efficacy surpassed that of the reference drug, 5-fluorouracil [].

Relevance: While structurally distinct from the target compound N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide, this compound falls under the broader category of heterocyclic compounds exhibiting potential biological activities, specifically in anticancer research. The presence of an aromatic ring system and a sulfonamide group in both compounds showcases the exploration of diverse chemical structures for potential therapeutic benefits. []

N’-[(E)-(2H-1,3-benzodioxo-5-yl)methylidene]-2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetohydrazide (10a)

Compound Description: This compound exhibited substantial antitumor activity against a range of human tumor cell lines, encompassing melanoma, ovarian, renal, prostate, breast, and colon cancer. Notably, its potency surpassed that of the standard drug 5-fluorouracil [].

Relevance: Although structurally dissimilar to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide, this compound belongs to a broader class of heterocyclic compounds with potential biological activities, especially in the realm of anticancer drug development. The presence of an aromatic ring system and a hydrazide moiety in both compounds underscores the investigation of diverse chemical frameworks for potential therapeutic applications. []

N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(4-oxo-2-propylquinazo-lin-3(4H)-yl)acetohydrazide (10b)

Compound Description: This compound exhibited significant antitumor activity against a range of human tumor cell lines, including melanoma, ovarian, renal, prostate, breast, and colon cancer, surpassing the efficacy of the reference drug, 5-fluorouracil [].

Relevance: While structurally distinct from N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide, this compound belongs to a broader category of heterocyclic compounds with potential biological activities, particularly in anticancer drug development. The presence of an aromatic ring system and a hydrazide group in both compounds emphasizes the investigation of diverse chemical scaffolds for potential therapeutic applications. []

N’-[(E)-(4-nitrophenyl)methyl idene]-2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetohydrazide (10c)

Compound Description: This compound demonstrated substantial antitumor activity across a variety of human tumor cell lines, including melanoma, ovarian, renal, prostate, breast, and colon cancer. Notably, its efficacy exceeded that of the reference drug 5-fluorouracil [].

Relevance: Although structurally different from N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide, this compound belongs to a broader group of heterocyclic compounds with potential biological activities, especially in the field of anticancer research. The presence of an aromatic ring system and a hydrazide moiety in both compounds highlights the exploration of diverse chemical frameworks for potential therapeutic benefits. []

Properties

CAS Number

922033-85-0

Product Name

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenyl)acetamide

Molecular Formula

C25H33N3O

Molecular Weight

391.559

InChI

InChI=1S/C25H33N3O/c1-19-7-5-8-20(15-19)16-25(29)26-18-24(28-13-3-4-14-28)22-10-11-23-21(17-22)9-6-12-27(23)2/h5,7-8,10-11,15,17,24H,3-4,6,9,12-14,16,18H2,1-2H3,(H,26,29)

InChI Key

VVGVKVMTDSTPQD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.